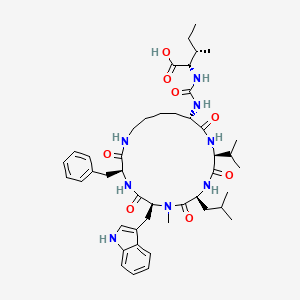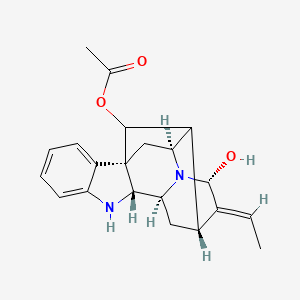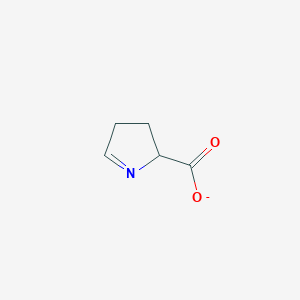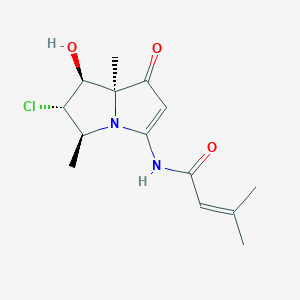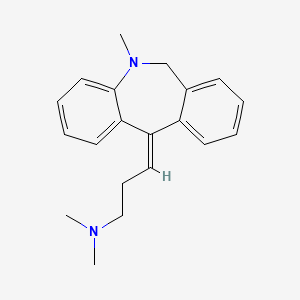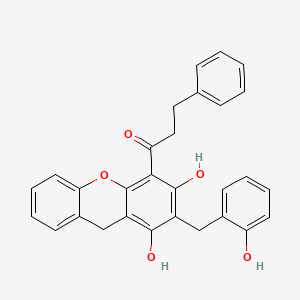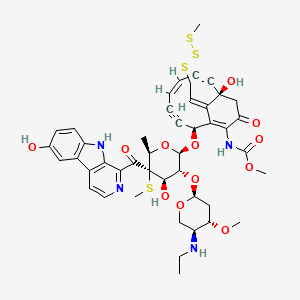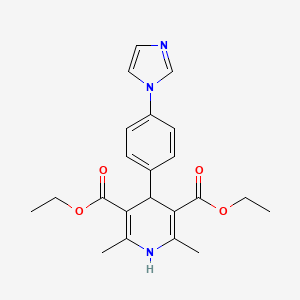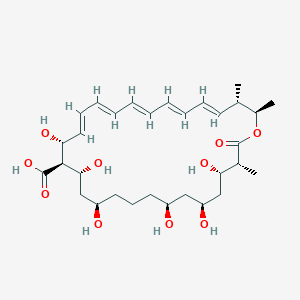
Strevertene A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strevertene A is a macrolide.
This compound is a natural product found in Streptomyces abikoensis, Streptomyces, and Streptomyces olivoreticuli with data available.
Wissenschaftliche Forschungsanwendungen
Antifungal Properties and Agricultural Use
Strevertene A, identified as a potent antifungal compound, has shown significant efficacy in controlling Fusarium wilt in tomato plants. Isolated from the culture extract of Streptomyces psammoticus strain KP1404, this compound, alongside its counterpart Strevertene B, has demonstrated inhibitory effects against a range of fungi including Alternaria mali, Aspergillus oryzae, Cylindrocarpon destructans, Colletotrichum orbiculare, Fusarium oxysporum f.sp. lycopersici, and Sclerotinia sclerotiorum. These compounds, even at low concentrations of 4-16 μg/mL, inhibited the mycelial growth of these pathogens and notably reduced the development of Fusarium wilt on tomato plants. The disease control efficacy of Strevertenes was comparable to that of conventional fungicides like benomyl, indicating their potential as biocontrol agents in agriculture (Kim et al., 2011).
Chemical Structure and Synthesis
The absolute stereochemistry of this compound was elucidated using the CD exciton chirality method, revealing a specific configuration that contributes to its biological activity. This structural understanding is crucial for the development of synthetic analogs and derivatives with potential enhanced efficacy or stability. The synthesis of the polyolic fragment of this compound, incorporating four stereogenic centers, represents a significant step forward in the synthetic chemistry of antifungal macrolides. Such synthetic endeavors not only contribute to the development of new antifungal agents but also enhance our understanding of structure-activity relationships within this class of compounds (Guo et al., 2000); (Bonini et al., 2008).
Broader Implications in Microbial Secondary Metabolites Research
This compound's discovery underscores the broader significance of microbial secondary metabolites in pharmaceutical and agricultural industries. Streptomyces species, known for their prolific production of antibiotics and other bioactive compounds, continue to be a rich source for the discovery of new natural products with diverse biological activities. Research in this area not only contributes to the development of new drugs and agrochemicals but also enhances our understanding of microbial ecology and the potential for harnessing microbial metabolites for biotechnological applications. The exploration of Streptomyces-derived compounds like this compound highlights the ongoing potential for discovering novel agents with significant applications in disease control and beyond (Bobek et al., 2022).
Eigenschaften
Molekularformel |
C31H48O10 |
|---|---|
Molekulargewicht |
580.7 g/mol |
IUPAC-Name |
(3R,4S,6S,8S,12R,14R,15R,16R,17E,19E,21E,23E,25E,27S,28R)-4,6,8,12,14,16-hexahydroxy-3,27,28-trimethyl-2-oxo-1-oxacyclooctacosa-17,19,21,23,25-pentaene-15-carboxylic acid |
InChI |
InChI=1S/C31H48O10/c1-20-13-10-8-6-4-5-7-9-11-16-26(35)29(30(38)39)28(37)18-24(33)15-12-14-23(32)17-25(34)19-27(36)21(2)31(40)41-22(20)3/h4-11,13,16,20-29,32-37H,12,14-15,17-19H2,1-3H3,(H,38,39)/b5-4+,8-6+,9-7+,13-10+,16-11+/t20-,21+,22+,23-,24+,25-,26+,27-,28+,29-/m0/s1 |
InChI-Schlüssel |
ALFUZUYJAXAEKE-XZPMJXFYSA-N |
Isomerische SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/[C@H]([C@@H]([C@@H](C[C@@H](CCC[C@@H](C[C@@H](C[C@@H]([C@H](C(=O)O[C@@H]1C)C)O)O)O)O)O)C(=O)O)O |
SMILES |
CC1C=CC=CC=CC=CC=CC(C(C(CC(CCCC(CC(CC(C(C(=O)OC1C)C)O)O)O)O)O)C(=O)O)O |
Kanonische SMILES |
CC1C=CC=CC=CC=CC=CC(C(C(CC(CCCC(CC(CC(C(C(=O)OC1C)C)O)O)O)O)O)C(=O)O)O |
Synonyme |
strevertene A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


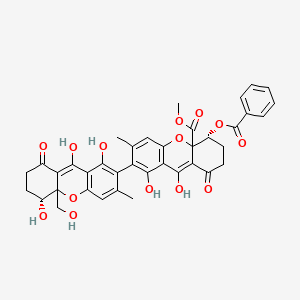
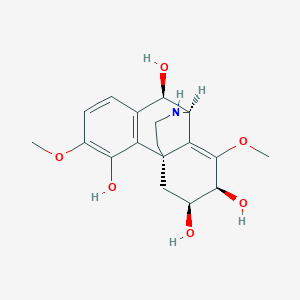


![2-Chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-1,2,3,4-tetrahydro-2-oxo-3-quinolinyl]-6H-thieno[2,3-b]pyrrole-5-carboxamide](/img/structure/B1246001.png)
